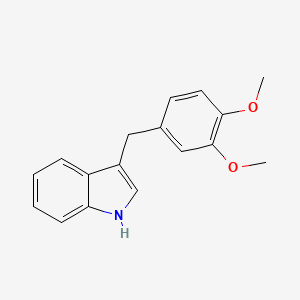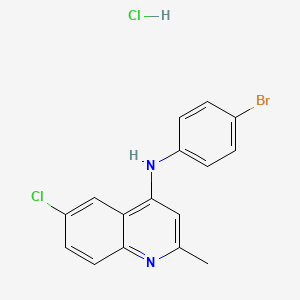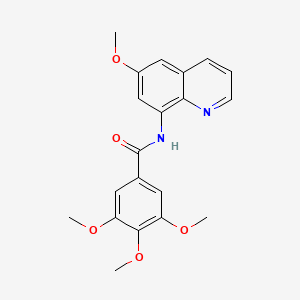
1-(1-butoxyethyl)-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-butoxyethyl)-2,4(1H,3H)-pyrimidinedione is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrimidine derivative that has been synthesized and studied for its potential applications in various fields such as medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of 1-(1-butoxyethyl)-2,4(1H,3H)-pyrimidinedione is not fully understood. However, studies have suggested that the compound may inhibit the activity of enzymes that are involved in cell growth and division. It may also induce apoptosis by activating certain signaling pathways.
Biochemical and Physiological Effects
Studies have shown that this compound has a low toxicity profile. It does not have any significant effects on the biochemical and physiological parameters of experimental animals at low doses. However, at high doses, it may cause liver and kidney damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(1-butoxyethyl)-2,4(1H,3H)-pyrimidinedione in lab experiments is its low toxicity profile. It can be used at low doses without causing any significant adverse effects. In addition, the compound is relatively easy to synthesize and purify.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This may limit its use in certain experiments that require the compound to be dissolved in water.
Direcciones Futuras
There are several future directions for the research on 1-(1-butoxyethyl)-2,4(1H,3H)-pyrimidinedione. One direction is to investigate its potential use as an anti-cancer agent in combination with other drugs. Another direction is to study its potential use as a herbicide for the control of weeds in agriculture. In addition, the compound can be further modified to improve its solubility and efficacy.
Métodos De Síntesis
The synthesis of 1-(1-butoxyethyl)-2,4(1H,3H)-pyrimidinedione involves the reaction of ethyl butyl malonate with urea in the presence of a catalyst. The reaction results in the formation of this compound as a white crystalline solid. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-(1-butoxyethyl)-2,4(1H,3H)-pyrimidinedione has been studied for its potential applications in various fields of scientific research. In the field of medicine, it has been investigated for its anti-cancer properties. Studies have shown that the compound has the potential to inhibit the growth of cancer cells by inducing apoptosis. In addition, it has been studied for its potential use as an anti-inflammatory and anti-viral agent.
In the field of agriculture, this compound has been studied for its potential use as a herbicide. Studies have shown that the compound has a strong inhibitory effect on the growth of weeds and can be used as a selective herbicide.
In the field of industry, the compound has been studied for its potential use as a precursor for the synthesis of other compounds. It has also been investigated for its potential use as a corrosion inhibitor.
Propiedades
IUPAC Name |
1-(1-butoxyethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-3-4-7-15-8(2)12-6-5-9(13)11-10(12)14/h5-6,8H,3-4,7H2,1-2H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIIFYLOPUXHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(C)N1C=CC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-benzyl-1H-benzimidazol-2-yl)diazenyl]-2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole](/img/structure/B5014289.png)


![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5014314.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5014322.png)
![4-[(mesitylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5014324.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B5014332.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B5014340.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B5014342.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-4-oxopentanamide](/img/structure/B5014347.png)
![2-methoxy-4-methyl-1-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5014363.png)

![[3-(acetylamino)-1-adamantyl]methyl nitrate](/img/structure/B5014384.png)
![2-benzyl-3-(4-methoxyphenyl)-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5014385.png)